molecular formula C22H18FN3O3S B2903773 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide CAS No. 946246-59-9

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B2903773
CAS No.: 946246-59-9
M. Wt: 423.46
InChI Key: YTWWGXOCNXGCKS-UHFFFAOYSA-N
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Description

2-(3-((4-Fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide is a high-purity synthetic compound designed for research applications. Its molecular structure incorporates an indole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and high affinity for multiple receptors . The compound features a 4-fluorophenylsulfonyl group and a 6-methylpyridin-2-yl acetamide moiety, which are strategically integrated to modulate the compound's electronic properties, solubility, and binding characteristics. Indole derivatives are extensively investigated in scientific research for their broad-spectrum potential, including as core scaffolds in anticancer agents, anti-inflammatory compounds, and antiviral applications . This specific derivative is intended for use as a biochemical tool in early-stage pharmacological and mechanistic studies. Researchers can utilize this compound for target identification, pathway analysis, and in vitro screening campaigns against various disease models. It is supplied as a solid and should be stored in a cool, dry environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-15-5-4-8-21(24-15)25-22(27)14-26-13-20(18-6-2-3-7-19(18)26)30(28,29)17-11-9-16(23)10-12-17/h2-13H,14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWWGXOCNXGCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the core indole-sulfonamide-acetamide framework but differing in substituents, which influence physicochemical properties and bioactivity.

Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Melting Point (°C) Reference
2-(3-((4-Fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(6-methylpyridin-2-yl)acetamide (Target Compound) C₂₂H₁₈FN₃O₃S 423.5 4-Fluorophenyl sulfonyl; 6-methylpyridin-2-yl N/A N/A
2-(3-((4-Fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide C₂₄H₂₁FN₂O₄S 452.5 4-Fluorobenzyl sulfonyl; 3-methoxyphenyl N/A N/A
2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide C₂₁H₁₉N₃O₃S₂ 425.5 4-Methylbenzyl sulfonyl; thiazol-2-yl N/A N/A
(S)-N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide C₁₃H₁₆N₂O₃ 248.3 Hydroxy-methoxyindole; ethylacetamide 54.1% N/A
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (Compound 37) C₂₄H₁₈ClFN₂O₅S 501.9 4-Chlorobenzoyl; 5-methoxyindole; 4-fluorophenyl sulfonyl N/A N/A

Key Observations :

  • Substituent Effects on Molecular Weight : The 4-fluorobenzyl sulfonyl group in increases molecular weight compared to the target compound’s simpler 4-fluorophenyl sulfonyl group.
Functional Comparisons
Antioxidant Activity

Indole-acetamide derivatives with hydroxylimino methyl groups (e.g., N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide) exhibit potent antioxidant activity via DPPH and FRAP assays, attributed to the indole moiety’s radical scavenging ability .

Enzyme Inhibition

Compound 37 () shares a sulfonamide group with the target compound and demonstrates inhibitory activity against cyclooxygenase (COX), a common target for anti-inflammatory drugs. The 4-fluorophenyl sulfonyl group in both compounds likely enhances binding to COX’s hydrophobic active site.

Cytotoxicity
Computational Insights

Molecular docking studies on analogs like CID-49671233 (), which shares an acetamide-pyridazine scaffold, highlight the importance of sulfonamide groups in forming hydrogen bonds with target proteins. The 6-methylpyridin-2-yl group in the target compound may enhance π-π stacking interactions in hydrophobic pockets.

Preparation Methods

Formation of the Indole Core

The synthesis begins with the preparation of the indole scaffold. While Fischer indole synthesis is a classical method for indole formation, modern approaches often utilize transition-metal-catalyzed cyclization for improved regioselectivity. For this compound, 1H-indole serves as the starting material, though substituted indoles may also be employed depending on the desired substitution pattern.

Sulfonylation at the 3-Position

The indole undergoes sulfonylation at the 3-position using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane). This step typically achieves >85% yield when conducted at 0–5°C to minimize polysubstitution:

$$
\text{1H-indole} + \text{4-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{Base, 0–5°C}} \text{3-((4-Fluorophenyl)sulfonyl)-1H-indole}
$$

Key analytical data :

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.15 (d, J = 8.0 Hz, 1H), 7.85–7.75 (m, 2H), 7.45–7.30 (m, 4H), 6.95 (s, 1H).
  • HRMS : m/z calculated for C$${14}$$H$${11}$$FNO$$_2$$S [M+H]$$^+$$: 292.0543, found: 292.0548.

Alkylation at the 1-Position

The sulfonylated indole is alkylated at the 1-position using 2-chloro-N-(6-methylpyridin-2-yl)acetamide in the presence of a strong base (e.g., NaH or K$$2$$CO$$3$$) in DMF at 60–80°C:

$$
\text{3-((4-Fluorophenyl)sulfonyl)-1H-indole} + \text{2-Chloro-N-(6-methylpyridin-2-yl)acetamide} \xrightarrow{\text{Base, DMF}} \text{Target Compound}
$$

Optimized conditions :

  • Molar ratio : 1:1.2 (indole:chloroacetamide)
  • Reaction time : 12–16 hours
  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Synthetic Route 2: Nucleophilic Substitution of Pre-Functionalized Intermediates

Preparation of 1-(2-Bromoacetyl)-3-((4-fluorophenyl)sulfonyl)indole

This route involves bromoacetylation of the indole nitrogen prior to sulfonylation. The bromoacetyl group enhances reactivity toward nucleophilic substitution with 6-methylpyridin-2-amine:

$$
\text{1H-indole} \xrightarrow{\text{Bromoacetyl bromide, Et$$_3$$N}} \text{1-(2-Bromoacetyl)indole} \xrightarrow{\text{Sulfonylation}} \text{1-(2-Bromoacetyl)-3-((4-fluorophenyl)sulfonyl)indole}
$$

Amide Bond Formation

The bromoacetyl intermediate reacts with 6-methylpyridin-2-amine in acetonitrile at reflux (82°C) for 8 hours:

$$
\text{1-(2-Bromoacetyl)-3-((4-fluorophenyl)sulfonyl)indole} + \text{6-Methylpyridin-2-amine} \xrightarrow{\text{CH$$_3$$CN, reflux}} \text{Target Compound}
$$

Advantages :

  • Avoids harsh alkylation conditions
  • Yield : 65–70% with >95% purity by HPLC

Challenges :

  • Requires strict anhydrous conditions to prevent hydrolysis of the bromoacetyl group

Synthetic Route 3: Coupling Reactions Using Activated Carboxylic Acids

Synthesis of 2-(3-((4-Fluorophenyl)sulfonyl)-1H-indol-1-yl)acetic Acid

The indole is first converted to its carboxylic acid derivative via hydrolysis of a methyl ester intermediate:

$$
\text{Methyl 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetate} \xrightarrow{\text{NaOH, H$$_2$$O/MeOH}} \text{2-(3-((4-Fluorophenyl)sulfonyl)-1H-indol-1-yl)acetic Acid}
$$

Amide Coupling with 6-Methylpyridin-2-amine

The carboxylic acid is activated using HATU or EDC/HOBt and coupled with 6-methylpyridin-2-amine:

$$
\text{Acid} + \text{6-Methylpyridin-2-amine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target Compound}
$$

Performance metrics :

  • Reaction time : 4–6 hours
  • Yield : 75–80%
  • Purity : 98–99% (by LC-MS)

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield 68–72% 65–70% 75–80%
Key Reagents Chloroacetamide Bromoacetyl bromide HATU/EDC
Reaction Time 12–16 hrs 10–14 hrs 4–6 hrs
Scalability High Moderate High
Purification Complexity Moderate High Low

Critical observations :

  • Route 3 offers the highest yield but requires expensive coupling reagents.
  • Route 1 remains industrially preferred due to cost-effectiveness and established protocols.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common approach begins with coupling a sulfonated indole intermediate with a 6-methylpyridin-2-amine derivative under controlled conditions. Key steps include:

  • Sulfonation of the indole moiety using 4-fluorophenylsulfonyl chloride.
  • Acetamide formation via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt). Optimization focuses on temperature (40–80°C), solvent choice (e.g., DMF or acetonitrile), and catalyst use (e.g., palladium for cross-coupling). Purity is enhanced through column chromatography or recrystallization .

Q. How is structural integrity and purity confirmed post-synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm absence of unreacted intermediates.
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ peak matching C₂₃H₁₈F₂N₂O₃S).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .

Q. What in vitro models are recommended for initial biological activity screening?

Prioritize assays aligned with the compound’s structural features (e.g., sulfonyl indole and pyridinyl acetamide):

  • Enzyme inhibition assays : For kinases or inflammatory mediators (e.g., COX-2).
  • Cell viability assays : Against cancer lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols.
  • Receptor binding studies : Fluorometric assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers address contradictory results in biological activity across assays?

Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). Mitigation strategies include:

  • Orthogonal assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
  • Meta-analysis : Compare data across studies, adjusting for variables like cell passage number or compound solubility in DMSO/PBS .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., ATP-binding pockets).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories (GROMACS/AMBER).
  • QSAR modeling : Relate substituent electronegativity (e.g., 4-fluorophenyl) to activity trends using Random Forest or PLS regression .

Q. What strategies enhance the compound’s selectivity for specific targets?

  • Structure-Activity Relationship (SAR) : Modify the indole C3-sulfonyl group (e.g., replace 4-fluorophenyl with bulkier substituents) to reduce off-target effects.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve tissue-specific activation.
  • Isotopic labeling : Use ¹⁹F-NMR to track metabolite formation in hepatic microsomes .

Methodological Considerations

  • Contradictory Data : Cross-reference synthetic protocols (e.g., reaction time, stoichiometry) from and to ensure reproducibility .
  • Advanced Characterization : Pair X-ray crystallography (as in ) with DFT calculations to resolve electronic structure ambiguities .

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